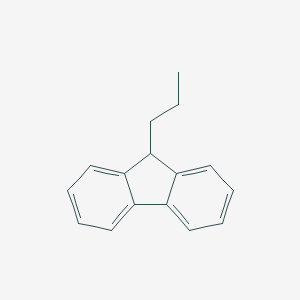

9-Propyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-propyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBWLZNGULENBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166470 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158599-21-4 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Fluorene Scaffold and the Significance of 9-Alkylation

An In-Depth Technical Guide to the Chemical Properties of 9-Propyl-9H-fluorene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its rigid, planar structure and rich electronic properties make it a cornerstone for developing organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active agents.[2][3] The reactivity of the fluorene core can be precisely modulated through substitution, with the C9 position being particularly significant. The methylene bridge at C9 imparts unique acidity to its protons, making it a focal point for chemical modification.

This guide provides a comprehensive technical overview of this compound, a representative 9-alkylfluorene derivative. By introducing a propyl group at this key position, the parent molecule's properties are significantly altered. The substitution prevents oxidation to the corresponding fluorenone, modifies the molecule's steric profile, and influences its electronic characteristics and solubility. Understanding these properties is crucial for leveraging this compound as a building block in the synthesis of more complex molecular architectures for advanced applications.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ | [4][5] |

| Molar Mass | 208.30 g/mol | [4][5] |

| Appearance | (Predicted) White to off-white solid or oil | - |

| Density | 1.029 g/cm³ | [5] |

| Boiling Point | 329.8 °C | [5] |

| Flash Point | 161.1 °C | [5] |

| Refractive Index | 1.584 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl group and the aromatic protons. The propyl group should exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (CH₂) protons, and another multiplet for the methylene protons adjacent to the fluorene ring. The eight aromatic protons will appear as a complex series of multiplets in the downfield region, typically between 7.2 and 7.8 ppm. The characteristic singlet for the C9 protons of unsubstituted fluorene (around 3.9 ppm) will be absent.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the three distinct carbons of the propyl group and multiple signals for the aromatic carbons. The quaternary C9 carbon, now bonded to the propyl group, will have a characteristic chemical shift, distinguishing it from the methylene C9 carbon in the parent fluorene.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z ≈ 208.3.[4] Key fragmentation patterns would likely involve the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z ≈ 179, corresponding to the stable 9-fluorenylmethyl cation, or the loss of the entire propyl group.

Synthesis of this compound

The primary route for synthesizing this compound is through the direct alkylation of fluorene. This reaction leverages the notable acidity of the C9 protons.

Mechanism: Deprotonation and Nucleophilic Substitution

The synthesis is a two-step, one-pot process. First, the fluorene is deprotonated at the C9 position using a strong base to form the nucleophilic fluorenyl anion. This anion is stabilized by the delocalization of the negative charge across both aromatic rings, rendering the C9 protons significantly more acidic (pKa ≈ 22.6 in DMSO) than typical hydrocarbons.[7] Second, the fluorenyl anion acts as a nucleophile, attacking an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane, in an Sₙ2 reaction to form the C-C bond.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method synthesized from standard organic chemistry practices for C-alkylation.

Materials & Equipment:

-

Fluorene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

1-Bromopropane (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for extraction and purification.

-

Silica gel for column chromatography.

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with fluorene. The flask is sealed with a septum and purged with dry nitrogen. Anhydrous THF is added via syringe to dissolve the fluorene.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe over 15 minutes. The solution typically develops a deep orange or red color, indicating the formation of the fluorenyl anion. The mixture is stirred at this temperature for 1 hour.

-

Alkylation: 1-Bromopropane is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 12-16 hours). The disappearance of the intense color indicates consumption of the anion.

-

Quenching & Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude material is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Chemical Reactivity

The chemical reactivity of this compound is dominated by two main regions: the remaining C-H bonds of the aromatic system and potential reactions involving the propyl side chain. The C9 position, being fully substituted, is no longer acidic or readily oxidizable to a ketone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Propyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis, purification, and characterization of 9-Propyl-9H-fluorene, a crucial building block in the development of advanced organic materials and potential therapeutic agents. The core of this guide focuses on the robust and efficient alkylation of fluorene, providing a step-by-step protocol with in-depth explanations of the underlying chemical principles. Emphasis is placed on the strategic selection of reagents and reaction conditions to ensure high yield and purity. Furthermore, this guide provides a thorough overview of the analytical techniques employed for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of 9-Substituted Fluorenes

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in various scientific disciplines.[1] The unique electronic and photophysical properties of the fluorene scaffold make it a privileged structure in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[2] In the realm of drug discovery, the rigid, planar structure of fluorene has been incorporated into a variety of bioactive molecules, demonstrating a wide range of pharmacological activities.

The C-9 position of the fluorene ring is particularly amenable to functionalization, allowing for the introduction of diverse substituents that can modulate the molecule's steric and electronic properties.[3] The synthesis of 9-alkylated fluorenes, such as this compound, is a fundamental transformation that opens the door to a vast chemical space for further elaboration. This guide provides a detailed examination of a reliable and scalable synthetic route to this compound, coupled with a rigorous characterization protocol to ensure the quality of the synthesized material.

Synthesis of this compound via Alkylation

The most direct and widely employed method for the synthesis of this compound is the alkylation of the fluorenyl anion.[3] This approach leverages the acidity of the C-9 protons (pKa ≈ 23), which can be readily abstracted by a suitable base to generate a nucleophilic carbanion.[4] Subsequent reaction with an alkyl halide, in this case, a propyl halide, affords the desired 9-substituted product.

Reaction Mechanism and Key Considerations

The reaction proceeds via a classic SN2 mechanism. The choice of base, solvent, and alkylating agent are critical parameters that influence the reaction's efficiency and selectivity.

Base Selection: A variety of bases can be employed for the deprotonation of fluorene, including alkali metal hydroxides, alkoxides, and organometallic reagents. For this synthesis, potassium tert-butoxide (t-BuOK) is a highly effective and practical choice.[5][6] Its bulky nature minimizes potential side reactions, and its strong basicity ensures complete deprotonation of the fluorene starting material. Phase-transfer catalysis (PTC) in conjunction with sodium hydroxide is another powerful method for fluorene alkylation, offering high efficiency and mild reaction conditions.[4][7]

Solvent System: The solvent must be able to dissolve the fluorene starting material and be compatible with the strong base. Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they effectively solvate the potassium cation of the base, enhancing the reactivity of the tert-butoxide anion.

Alkylating Agent: 1-Bromopropane is a suitable and readily available electrophile for this reaction. 1-Iodopropane can also be used and may offer enhanced reactivity, though it is typically more expensive.

Experimental Protocol

Materials:

-

9H-Fluorene

-

Potassium tert-butoxide (t-BuOK)

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-fluorene.

-

Add anhydrous THF to dissolve the fluorene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the stirred solution. The solution will typically develop a deep color, indicating the formation of the fluorenyl anion.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Slowly add 1-bromopropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from any unreacted starting material and byproducts. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a solid or oil.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the fluorene core and the aliphatic protons of the propyl group. The integration of these signals will correspond to the number of protons in each environment.

Expected ¹H NMR Data (in CDCl₃):

-

Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm.

-

Methine proton (C-9): A triplet at approximately δ 3.9 ppm.

-

Methylene protons (propyl chain): A multiplet around δ 2.0 ppm.

-

Methyl protons (propyl chain): A triplet around δ 0.9 ppm.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data: A database search for the ¹³C NMR of this compound indicates the following approximate chemical shifts: 148.9, 141.0, 126.9, 126.8, 124.7, 119.8, 51.5, 38.3, 20.9, and 14.1 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₁₆H₁₆), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 208.30.[9]

Data Summary

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic (7.2-7.8 ppm), Methine (3.9 ppm), Methylene (2.0 ppm), Methyl (0.9 ppm) |

| ¹³C NMR | Chemical Shift (δ) | 14.1, 20.9, 38.3, 51.5, 119.8, 124.7, 126.8, 126.9, 141.0, 148.9 ppm[8] |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 208.30[9] |

Visualizing the Process

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the alkylation of fluorene with 1-bromopropane.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described alkylation protocol is robust, high-yielding, and amenable to scale-up. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the final product. As the demand for novel organic materials and therapeutics continues to grow, the efficient synthesis of key building blocks like this compound will remain a critical endeavor for the scientific community.

References

-

PTC Organics, Inc. PTC C-Alkylation. [Link]

-

Zhang, Y., et al. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances, 9(63), 36967-36970. [Link]

-

ResearchGate. Mechanism involving C-alkylation of fluorene derivatives 4. [Link]

-

The Royal Society of Chemistry. (2018). TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditions. [Link]

-

ResearchGate. Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]

-

ResearchGate. Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. [Link]

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]

-

ResearchGate. Synthetic strategy for preparing 9‐substituted fluorenes 8 and 10. [Link]

-

Reddit. Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. [Link]

-

YouTube. Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. [Link]

-

SpectraBase. 9H-Fluorene, 9-propyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

-

CORE. Solid-state NMR characterization of a series of copolymers containing fluorene, phenylene and thiophene units. [Link]

-

National Center for Biotechnology Information. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. [Link]

-

Royal Society of Chemistry. (2023). H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. [Link]

-

Industrial Phase-Transfer Catalysis. [Link]

-

Royal Society of Chemistry. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]

-

National Center for Biotechnology Information. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). [Link]

-

Royal Society of Chemistry. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. [Link]

-

Cognito. Synthetic Routes Revision notes | International A-Level · CIE. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000521 - 9-fluorenone (C13H8O). [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

-

NIST WebBook. 9H-Fluoren-9-ol. [Link]

-

National Center for Biotechnology Information. Fluorene | C13H10 | CID 6853. [Link]

-

Cognito. Further Synthetic Routes Revision notes | A-Level Chemistry OCR. [Link]

-

University of Vermont ScholarWorks. Exploring the Reactivity of 9-Phenyl-9-Borafluorene with 1,2-Dipolar Molecules. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis, variable temperature NMR investigations and solid state characterization of novel octafluorofluorene compounds. [Link]

-

National Center for Biotechnology Information. Fluorenone | C13H8O | CID 10241. [Link]

-

National Center for Biotechnology Information. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]

-

YouTube. Synthetic Routes 2. [Link]

-

ResearchGate. Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b). [Link]

-

ResearchGate. Example of deconvolution function for 9-methylene-9H-fluorene (CAS: 4425-82-5). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. chembk.com [chembk.com]

Spectroscopic Characterization of 9-Propyl-9H-fluorene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 9-Propyl-9H-fluorene, a derivative of the polycyclic aromatic hydrocarbon fluorene. The strategic placement of a propyl group at the C9 position significantly influences the molecule's physicochemical properties, making a thorough spectroscopic characterization essential for its application in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to the Spectroscopic Analysis of 9-Substituted Fluorenes

The fluorene moiety is a versatile scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electronic properties.[1][2][3][4] Substitution at the 9-position is a common strategy to modulate these properties for specific applications.[2][5] Spectroscopic techniques are paramount in confirming the identity and purity of these synthesized derivatives. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data to unequivocally identify this compound.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are systematically numbered as depicted in the following diagram. This numbering convention will be used consistently throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the fluorene core and the aliphatic protons of the propyl chain.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data and Interpretation

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.75 - 7.85 | d | 2H | ~7.6 | H-4, H-5 |

| 7.30 - 7.45 | m | 4H | - | H-1, H-2, H-7, H-8 |

| 7.20 - 7.30 | t | 2H | ~7.4 | H-3, H-6 |

| 4.05 | t | 1H | ~5.2 | H-9 |

| 1.90 - 2.05 | m | 2H | - | H-1' |

| 0.95 - 1.10 | m | 2H | - | H-2' |

| 0.65 | t | 3H | ~7.3 | H-3' |

Note: This is a representative spectrum. Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

The downfield region (7.20-7.85 ppm) corresponds to the eight aromatic protons of the fluorene backbone. The protons at positions 4 and 5 are typically the most deshielded due to the ring anisotropy. The single proton at the C9 position appears as a triplet, a result of coupling with the two adjacent methylene protons of the propyl group. The aliphatic protons of the propyl chain appear in the upfield region, with the terminal methyl group exhibiting a characteristic triplet.

Figure 2: ¹H NMR correlation diagram for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher frequency spectrometer.

-

Data Processing: Process the data using Fourier transformation and appropriate window functions.

¹³C NMR Data and Interpretation

The expected chemical shifts for the carbon atoms of this compound are presented below. The aromatic carbons resonate in the downfield region, while the aliphatic carbons of the propyl group appear upfield.

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-4a, C-4b |

| 141.2 | C-8a, C-9a |

| 127.0 | C-1, C-8 |

| 126.8 | C-4, C-5 |

| 125.0 | C-2, C-7 |

| 119.8 | C-3, C-6 |

| 51.5 | C-9 |

| 37.0 | C-1' |

| 20.5 | C-2' |

| 14.0 | C-3' |

Note: Predicted chemical shifts. Actual values may differ.

The two quaternary carbons of the fluorene core (C-4a, C-4b, C-8a, C-9a) are observed at the lowest field. The signal for the C9 carbon is significantly shifted upfield compared to the aromatic carbons, appearing around 51.5 ppm. The three distinct signals for the propyl group carbons confirm its presence and structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of aromatic compounds like this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

| m/z | Ion | Relative Intensity (%) |

| 208 | [M]⁺ | 100 |

| 165 | [M - C₃H₇]⁺ | 85 |

| 179 | [M - C₂H₅]⁺ | 40 |

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₆H₁₆, giving a molecular weight of 208.30 g/mol . The high-resolution mass spectrum should show an accurate mass consistent with this formula.[6][7][8]

-

Major Fragmentation: The most significant fragmentation pathway involves the loss of the propyl group (C₃H₇•) to form the stable fluorenyl cation at m/z 165. This is often the base peak in the spectrum. Another notable fragmentation is the loss of an ethyl radical (C₂H₅•) to give a fragment at m/z 179.

Figure 3: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the propyl group to the C9 position of the fluorene core, while mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic data is crucial for ensuring the quality and purity of this compound for its intended applications in research and development.

References

-

PubChem. Fluorene. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society B: Physical Organic. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.[Link]

-

ResearchGate. ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3.[Link]

-

Biological Magnetic Resonance Bank. bmse000524 Fluorene.[Link]

-

SpectraBase. 9H-Fluorene, 9-propyl- - Optional[MS (GC)] - Spectrum.[Link]

-

PubMed Central. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).[Link]

-

NIST WebBook. 9H-Fluorene, 9-propyl-. National Institute of Standards and Technology. [Link]

-

ResearchGate. Examples of fluorene derivatives reported by us previously.[1][7].[Link]

-

SpectraBase. 9H-Fluorene, 9-propyl- - Optional[13C NMR] - Chemical Shifts.[Link]

-

ChemBK. this compound.[Link]

-

The Royal Society of Chemistry. TfOH catalyzed synthesis of 9-arylfluorenes via tandem reaction under warm and efficient conditions.[Link]

-

NIST WebBook. 9H-Fluorene, 9-(1-methylethyl)-. National Institute of Standards and Technology. [Link]

-

PubChem. Fluorenone. National Center for Biotechnology Information. [Link]

-

MDPI. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups.[Link]

-

ResearchGate. Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b)...[Link]

-

ResearchGate. Synthesis of 9‐aryl substituted fluorene 13. (Reproduced with...[Link]

Sources

- 1. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 9H-Fluorene, 9-propyl- [webbook.nist.gov]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Solubility and Stability of 9-Propyl-9H-fluorene

Introduction

9-Propyl-9H-fluorene is a polysubstituted aromatic hydrocarbon characterized by a fluorene backbone with a propyl group attached at the C-9 position. This substitution pattern imparts specific physicochemical properties that are of significant interest in the fields of organic electronics, materials science, and as a key intermediate in pharmaceutical synthesis. The solubility and stability of this compound are critical parameters that dictate its processability, formulation, and ultimately, its performance and shelf-life in various applications.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available literature on closely related fluorene derivatives and established principles of physical organic chemistry, coupled with detailed, field-proven experimental protocols for the precise determination of these properties.

I. Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ | ChemBK[1] |

| Molecular Weight | 208.30 g/mol | ChemBK[1] |

| Appearance | White to light yellow crystalline solid (predicted) | Inferred from similar compounds[2] |

| Boiling Point | 329.8 °C | ChemBK[1] |

| Density | 1.029 g/cm³ | ChemBK[1] |

| Refractive Index | 1.584 | ChemBK[1] |

II. Solubility Profile of this compound

The solubility of a compound is a critical factor in its synthesis, purification, and formulation. The introduction of the propyl group at the C-9 position of the fluorene molecule significantly influences its interaction with various solvents.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is paramount in predicting the solubility of this compound. The molecule possesses a large, nonpolar aromatic fluorene core and a nonpolar alkyl (propyl) chain. This structure dictates a high affinity for nonpolar organic solvents and limited solubility in polar solvents, particularly water.[2][3]

Qualitative Solubility

Based on the solubility profiles of the closely related 9-ethylfluorene and 9-methylfluorene, the following qualitative solubility profile for this compound can be predicted:[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar nature of both the solute and solvent allows for favorable van der Waals interactions.[2][4] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | While these solvents have a dipole moment, their overall character is compatible with the large nonpolar surface area of this compound. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to engage in hydrogen bonding is not effectively utilized by the non-hydrogen bond donating solute. However, the alkyl portion of the solvent provides some nonpolar character, allowing for some degree of dissolution.[5] |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar this compound molecule.[3] |

Quantitative Solubility Data (Comparative)

| Solvent | Temperature (°C) | Solubility of Fluorene ( g/100 g) |

| Aniline | 20 | 10.6 |

| Carbon Tetrachloride | 20 | 9.1 |

| Chlorobenzene | 20 | 20.9 |

| Nitrobenzene | 20 | 18.1 |

| Liquid Sulfur Dioxide | 20 | 31.6 |

| Xylene | 20 | 19.7 |

| Acetone | 20 | 14.1 |

| Benzene | 20 | 25.0 |

| Ethanol | 20 | 2.3 |

| Pyridine | 20 | 24.9 |

| Toluene | 20 | 24.13 |

| Data compiled from Sciencemadness Wiki |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended.

Objective: To determine the quantitative solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume (e.g., 10 mL) of the selected solvent into the vial.

-

Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature.

-

Equilibrate the mixture for 24-48 hours to ensure a saturated solution is formed.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed pipette to prevent precipitation.

-

Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

Evaporate the solvent from the flask using a rotary evaporator or a gentle stream of inert gas.

-

Dry the flask containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = [(Final weight of flask + residue) - (Initial weight of empty flask)] / (Volume of supernatant collected) * 100

-

Caption: Workflow for quantitative solubility determination.

III. Stability Profile of this compound

The stability of this compound is a measure of its resistance to chemical change under various environmental conditions. Degradation can lead to the formation of impurities, which can adversely affect the performance and safety of the final product.

Primary Degradation Pathway: Oxidation at C-9

The most probable degradation pathway for this compound is the oxidation of the tertiary carbon at the C-9 position to form 9-Propyl-9H-fluoren-9-ol, which can be further oxidized to 9-Propyl-9-fluorenone. This is a common degradation route for 9-alkylfluorene derivatives.[6][7]

Caption: Primary degradation pathway of this compound.

Factors Influencing Stability

-

Thermal Stability: While specific thermal decomposition data for this compound is not available, its high boiling point suggests good thermal stability under normal storage conditions.[1] At elevated temperatures, especially in the presence of oxygen, the rate of oxidation to the corresponding fluorenone is expected to increase.[8]

-

Photostability: Aromatic compounds, including fluorene derivatives, can be susceptible to photodegradation upon exposure to UV light. The energy from the light can promote the formation of radical intermediates, accelerating the oxidation process.[9][10]

-

Hydrolytic Stability: As a hydrocarbon, this compound is not susceptible to hydrolysis. However, the presence of acidic or basic conditions in aqueous media, while the compound itself is largely insoluble, could potentially catalyze degradation if any portion is in solution or at the interface.[11][12]

Experimental Protocol for Stability Testing

The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9][10][13][14]

Objective: To evaluate the thermal and photostability of this compound in both solid and solution states.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

ICH-compliant photostability chamber

-

Quartz cuvettes or sealed glass vials

-

HPLC system with a UV detector

-

NMR spectrometer

A. Thermal Stability (Solid State)

-

Place a known amount of solid this compound in an open glass vial.

-

Store the vial in a temperature-controlled oven at a selected high temperature (e.g., 60°C, 80°C).

-

At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a sample.

-

Dissolve the sample in a suitable solvent and analyze by HPLC to quantify the parent compound and any degradation products.

B. Photostability (Solution State)

-

Prepare a solution of this compound of known concentration in a photochemically inert solvent (e.g., acetonitrile).

-

Transfer the solution to transparent quartz vials.

-

Prepare a control sample by wrapping a vial in aluminum foil.

-

Expose the samples and the control to a light source within a photostability chamber that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV light).[9][13][14]

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by HPLC to determine the extent of degradation.

C. Analytical Method for Stability Monitoring

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV at a wavelength corresponding to the absorbance maximum of this compound.

-

Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas in the chromatograms.

Caption: Workflow for stability testing and degradant identification.

IV. Conclusion

This compound is a nonpolar organic compound with good solubility in a range of organic solvents and poor solubility in aqueous media. Its primary route of degradation is through oxidation at the C-9 position, a process that can be accelerated by exposure to heat and light. For critical applications, it is imperative to conduct rigorous experimental determination of its solubility and stability in the specific solvent systems and under the environmental conditions relevant to its intended use. The protocols outlined in this guide provide a robust framework for obtaining this essential data, ensuring the successful application of this compound in research and development.

V. References

-

Solubility of Things. 9-Ethylfluorene. [Link]

-

Birkett, P. R. (2006). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. ResearchGate. [Link]

-

SIELC Technologies. (2018). 9H-Fluorene-9-methanol. [Link]

-

Zou, Z., Dang, L., Liu, P., & Wei, H. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data, 52(3), 1084-1086. [Link]

-

National Center for Biotechnology Information. Fluorene. PubChem Compound Summary for CID 6853. [Link]

-

Wikipedia. Fluorene. [Link]

-

Cheméo. Chemical Properties of 9H-Fluorene, 9-methyl- (CAS 2523-37-7). [Link]

-

Sciencemadness Wiki. Fluorene. [Link]

-

ChemBK. (2024). 9H-fluoren-9-ylmethanol. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Ataman Kimya. FLUORENE. [Link]

-

Zou, Z., et al. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data. [Link]

-

Acree, W. E. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. [Link]

-

Kellogg, G. E., & Abraham, D. J. (2006). Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines. PubMed. [Link]

-

Mabey, W., & Mill, T. (1978). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPIS. [Link]

-

Desta, M. T., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. PMC. [Link]

-

Casellas, M., et al. (1997). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. ResearchGate. [Link]

-

ChemBK. This compound. [Link]

-

George, A. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

-

Grifoll, M., et al. (1995). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. PubMed. [Link]

-

Zhang, Y., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Google Patents. (2009). CN100535657C - Method for measuring purity of 9-fluorenemethanol.

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Chemistry Stack Exchange. (2012). Why does 9-fluorenone dissolve in hexane?[Link]

-

Casellas, M., et al. (1997). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. PMC. [Link]

-

Florin, R. E., et al. (1954). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 53(2), 121-131. [Link]

-

Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

Sources

- 1. Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp. Strain AP1: Actions of the Isolate on Two- and Three-Ring Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ikev.org [ikev.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Crystal Structure Analysis of Fluorene Compounds

Introduction: The Enduring Relevance of the Fluorene Scaffold

Fluorene, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its rigid, planar structure provides a versatile template for developing novel therapeutic agents, including anticancer, antimicrobial, and neuroprotective compounds.[1][3] In materials science, the unique photophysical properties of fluorene derivatives are harnessed in organic light-emitting diodes (OLEDs), solar cells, and chemosensors.[3][4][5]

The biological activity and material properties of these compounds are not solely dependent on their two-dimensional chemical structure. The three-dimensional arrangement of atoms (conformation) and the packing of molecules in the solid state (crystal structure) dictate crucial parameters such as solubility, stability, bioavailability, and charge transport.[4] Therefore, single-crystal X-ray diffraction (SCXRD) analysis is not merely a characterization technique; it is an indispensable tool for establishing definitive structure-property relationships and guiding rational drug design.[2][3][6] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the crystal structure analysis of fluorene derivatives, tailored for researchers and professionals in drug development.

Part 1: The Cornerstone of Analysis - High-Quality Crystal Growth

The success of any SCXRD study is predicated on the quality of the single crystal. This is often the most challenging and rate-limiting step in the entire process.[6] The objective is to encourage molecules to transition from a disordered state in solution to a highly ordered, repeating three-dimensional lattice. For fluorene compounds, which are typically soluble in organic solvents, solution-based crystallization methods are most effective.[7]

Causality in Solvent Selection

The choice of solvent is paramount. An ideal solvent system will dissolve the fluorene compound at an elevated temperature but yield a supersaturated solution upon cooling, from which crystals can nucleate and grow.

-

Solubility Gradient: The solvent should exhibit a steep solubility curve with respect to temperature. This allows for significant supersaturation to be achieved with only a moderate decrease in temperature, providing a strong driving force for crystallization. For many fluorene derivatives, solvents like ethanol, methanol, or toluene are effective.[3][8][9]

-

Polarity Matching: While fluorene itself is nonpolar, its derivatives can possess a range of polarities depending on their functionalization. The principle of "like dissolves like" is a starting point, but often a combination of solvents (e.g., a good solvent and a poor solvent, or "anti-solvent") is required to fine-tune the solubility and promote crystal growth over amorphous precipitation.

Common Crystallization Protocols for Fluorene Compounds

-

Slow Evaporation: This is the simplest method. The fluorene derivative is dissolved in a suitable solvent (e.g., methanol, toluene/n-hexane mixture) in a vial, which is then loosely covered to allow the solvent to evaporate over several days or weeks.[3] As the solvent evaporates, the concentration of the solute increases, leading to nucleation and crystal growth. This method is effective when the compound is highly soluble at room temperature.

-

Slow Cooling: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) at an elevated temperature.[8][10] The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to lower temperatures (e.g., 4°C). The gradual decrease in solubility induces crystallization. The rate of cooling is a critical parameter; slower cooling generally yields larger, higher-quality crystals.

-

Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the fluorene compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

Part 2: The Workflow of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13] The technique relies on the principle that a crystal lattice diffracts a beam of incident X-rays in a predictable pattern. By measuring the positions and intensities of the diffracted beams, one can reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the atomic positions.[14][15]

The entire process, from a synthesized compound to a fully analyzed structure, follows a logical and rigorous workflow.

Caption: The comprehensive workflow for crystal structure analysis.

Step-by-Step Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and improve data quality.[16]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15][16] A preliminary set of diffraction images is taken to determine the unit cell parameters and the crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a complete and redundant set of reflections by rotating the crystal in the X-ray beam.[17]

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Integration: Determining the intensity of each diffraction spot (reflection).

-

Scaling: Placing all reflection intensities on a common scale.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.[17] The output is a file containing a list of unique reflections with their intensities and standard uncertainties.

-

Part 3: From Data to Model - Structure Solution and Refinement

This phase transforms the processed diffraction data into a chemically meaningful atomic model. It is a two-step computational process.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities of the reflections, which are proportional to the square of the structure factor amplitudes.[16] However, to calculate the electron density map via a Fourier transform, both the amplitudes and their corresponding phases are required. The phase information is lost during the experiment. This is the central "phase problem" in crystallography.[18]

For small molecules like fluorene derivatives, the phase problem is typically solved using Direct Methods . These methods use statistical relationships between the structure factor amplitudes to derive an initial set of phases, which is often sufficient to generate a recognizable molecular fragment in the initial electron density map.[16][17]

Structure Refinement: Honing the Atomic Model

The initial model obtained from structure solution is incomplete and imprecise. Structure Refinement is an iterative process that improves this model to achieve the best possible fit with the experimental data.[17][19]

The most common technique is the method of least-squares , which adjusts the atomic parameters (x, y, z coordinates, and displacement parameters) to minimize the difference between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|).[19]

-

Difference Fourier Maps: During refinement, a difference electron density map is calculated.[19] This map reveals locations where the model has too little electron density (positive peaks, indicating missing atoms) or too much (negative troughs, indicating incorrectly assigned atoms). This allows for the location of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.[20]

-

Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, represented by thermal ellipsoids that account for the direction-dependent thermal motion of the atoms.[11]

Self-Validation: Assessing the Quality of the Final Structure

The quality and reliability of the final crystal structure are assessed using several metrics:

| Parameter | Description | Typical Value for a Good Structure |

| R1 | The residual factor, or R-factor, measures the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | A weighted R-factor based on F² values, generally considered a more reliable indicator. | < 0.15 (15%) |

| GoF (S) | The Goodness-of-Fit should be close to 1.0, indicating that the model is a good fit to the data. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference map should be minimal and not correspond to any chemical feature. | < ±0.5 e⁻/ų |

Table 1: Key crystallographic refinement parameters.

Part 4: Interpretation - Unlocking Molecular and Supramolecular Insights

With a validated crystal structure, the focus shifts to extracting chemically and biologically relevant information. This analysis provides the crucial link between molecular architecture and macroscopic properties, which is vital for drug development.

Molecular Geometry and Conformation

The analysis yields precise bond lengths, bond angles, and torsion angles.[11][15] For fluorene derivatives, this confirms the molecular connectivity and reveals the conformation of substituents. For instance, the analysis can quantify the twist angle between the two benzene rings of the fluorene core or describe the orientation of functional groups at the C9 position.[3] This information is critical for understanding how a molecule will fit into a biological target's binding site.

Intermolecular Interactions and Crystal Packing

The crystal structure reveals how molecules pack together in the solid state, stabilized by a network of non-covalent interactions.

-

Hydrogen Bonds: Strong, directional interactions (e.g., O-H···O, N-H···O) that often dominate the packing arrangement.[3]

-

π-π Stacking: Interactions between the aromatic fluorene rings of adjacent molecules. The presence or absence of these interactions can significantly influence material properties.[3]

-

van der Waals Forces: Weaker, non-directional forces that contribute to the overall crystal stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[3][21] It maps the close contacts between molecules, providing a percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.[3]

Caption: The relationship between molecular structure and bulk properties.

Conclusion: From Atomic Coordinates to Advanced Drug Design

The crystal structure analysis of fluorene compounds is a powerful, multi-faceted process that provides unambiguous three-dimensional structural data. This information transcends simple characterization, offering profound insights into the conformational preferences and intermolecular interactions that govern a compound's behavior. For drug development professionals, this knowledge is invaluable. It validates molecular design, illuminates structure-activity relationships (SAR), aids in the discovery of new polymorphic forms with improved properties, and provides the foundational data for computational modeling and rational drug design. By mastering the principles and practices outlined in this guide, researchers can fully leverage the potential of the fluorene scaffold to develop next-generation therapeutics and advanced materials.

References

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]

-

X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. INIS-IAEA. [Link]

-

Fluorene. Wikipedia. [Link]

-

Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

-

Structures of fluorene derivatives 1–4, the syntheses and crystal... ResearchGate. [Link]

-

The Chemistry of Fluorene: Building Blocks for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

Structure Refinement. The University of Oklahoma. [Link]

-

Examples of fluorene derivatives reported by us previously.[22][23]. ResearchGate. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

-

Crystallization Of Fluorene. 123 Help Me. [Link]

-

ChemInform Abstract: Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. ResearchGate. [Link]

-

Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Single Crystal Structure Refinement (SREF). SERC (Carleton). [Link]

-

Practical suggestions for better crystal structures. MIT. [Link]

- Crystallization method for fluorene purification.

-

Solution‐crystallization and related phenomena in 9,9‐dialkyl‐fluorene polymers. II. Influence of side‐chain structure. PubMed Central. [Link]

-

9H-Fluorene, 9-ethylidene-. PubChem. [Link]

-

X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

The crystal and molecular structure of fluorene. The Royal Society. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

- Preparation method of 9-fluorenone.

-

XRD curves of fluorene crystal with increasing pressure. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

The crystal and molecular structure of 9-fluorenone. Semantic Scholar. [Link]

-

Fluorene-Based Materials and Their Supramolecular Properties. ResearchGate. [Link]

-

Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7- tricarbaldehyde. IUCr Journals. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Polyfluorene. Wikipedia. [Link]

-

Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Space-Group Frequencies. University of Cambridge. [Link]

-

Single crystal X-ray diffraction. University of Oldenburg. [Link]

-

Chemical structure of fluorene (C 13 H 10 ). ResearchGate. [Link]

-

Diverse fluorene derivatives (F-I, II, III, IV and V) and a typical (oligo-) poly(dialkylfluorene) (F-VI). ResearchGate. [Link]

-

Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. Taylor & Francis Online. [Link]

-

Fluorenone. PubChem. [Link]

-

Normalized PL spectra of fluorene (6e, 9e) and fluorenone (7e, 10e) in... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. Polyfluorene - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. Crystallization Of Fluorene - 1006 Words | 123 Help Me [123helpme.com]

- 9. CN102391087A - Preparation method of 9-fluorenone - Google Patents [patents.google.com]

- 10. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 11. mkuniversity.ac.in [mkuniversity.ac.in]

- 12. azolifesciences.com [azolifesciences.com]

- 13. mdpi.com [mdpi.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 16. fiveable.me [fiveable.me]

- 17. web.mit.edu [web.mit.edu]

- 18. academic.oup.com [academic.oup.com]

- 19. ou.edu [ou.edu]

- 20. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Fluorene and its derivatives are a significant class of organic compounds, distinguished by their tricyclic aromatic structure. This unique scaffold imparts valuable chemical and physical properties, making them foundational materials in diverse scientific fields.[1][2] In medicinal chemistry, the planar fluorene system allows for intercalation with DNA, a property leveraged in the development of anticancer agents.[1] Furthermore, the core can be extensively functionalized to modulate interactions with specific biological targets.[1][3] In materials science, fluorene derivatives are prized for their excellent photoelectric properties, high photoluminescence quantum yields, and thermal stability, making them integral to the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][4]

This guide provides a comprehensive overview of the key synthetic methodologies for preparing fluorene derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategies: A Field-Proven Perspective

The synthesis of fluorene derivatives can be broadly categorized into two approaches: the construction of the fluorene core itself and the functionalization of a pre-existing fluorene skeleton. This guide will delve into the most robust and widely adopted methods in both categories.

Building the Fluorene Core: Intramolecular Cyclization Reactions

The creation of the central five-membered ring of the fluorene system is often achieved through intramolecular cyclization reactions. These methods are powerful as they allow for the construction of the core with substituents already in place on the precursor molecules.

Friedel-Crafts Alkylation and Acylation

Intramolecular Friedel-Crafts reactions are a classic and effective method for synthesizing fluorene and fluorenone derivatives. These reactions involve the cyclization of a biphenyl derivative bearing a suitable electrophilic side chain.

A notable example is the TfOH-catalyzed intramolecular Friedel-Crafts alkylation of chalcones, which provides an efficient and simple route to fluorene derivatives with yields of up to 99%.[5][6] Another approach involves the intramolecular cyclobenzylation of biphenyls using dichloromethyl methyl ether (Cl2CHOMe) and titanium tetrachloride (TiCl4).[7]

Mechanism of Triflic Acid (TfOH)-Catalyzed Intramolecular Friedel-Crafts Alkylation:

The reaction is initiated by the protonation of the chalcone by the superacid TfOH, which generates a carbocation. This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring to form the five-membered ring of the fluorene core. A final deprotonation step regenerates the aromaticity and yields the fluorene derivative.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. A NEW ROUTE FOR THE PREPARATION OF FLUORENE DERIVATIVES USING FRIEDEL-CRAFTS INTRAMOLECULAR CYCLOBENZYLATION | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Health and Safety for 9-Propyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Stance on Safety

9-Propyl-9H-fluorene is a derivative of the fluorene ring system, a common structural motif in medicinal chemistry and materials science. As with many novel or specialized chemical entities, a comprehensive, peer-reviewed safety profile for this specific molecule is lacking. Therefore, this guide adopts a proactive and cautious approach, emphasizing a thorough understanding of potential hazards through analogy and the strict implementation of robust safety protocols. The core principle is to treat the compound with a high degree of caution until specific data becomes available.

Section 1: Hazard Profile by Analogy

The potential hazards of this compound are extrapolated from the known profiles of the parent fluorene molecule and its various derivatives, such as 9-fluorenone and 9-fluorenemethanol.

Inferred GHS Classification

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazard classifications:

-

Serious Eye Irritation (Category 2A) : Fluorene derivatives are frequently cited as causing serious eye irritation.[1][2]

-

Hazardous to the Aquatic Environment, Long-Term (Category 1 or 2) : The fluorene moiety is known to be toxic to aquatic life, with effects that can be long-lasting.[1]

-

Skin Irritation (Category 2) : May cause skin irritation upon direct and prolonged contact.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

Toxicological Summary

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

-

Acute Effects: The most probable acute health effects are irritation of the eyes, skin, and respiratory system.[5][3][4] Accidental ingestion may lead to irritation of the gastrointestinal tract.[3]

-

Chronic Effects: The long-term toxicological properties of this compound are unknown. For related fluorene compounds, there is generally no classification for carcinogenicity by major regulatory bodies like IARC, NTP, or OSHA.[1]

Physicochemical Properties and Safety Implications

This table summarizes key physical properties that inform safe handling procedures.

| Property | Value | Safety Implication | Source |

| Molecular Formula | C₁₆H₁₆ | - | [6] |

| Molar Mass | 208.30 g/mol | - | [6] |

| Boiling Point | 329.8 °C | Low volatility at room temperature, but vapor pressure will increase significantly with heating. | [6] |

| Flash Point | 161.1 °C | Classified as a combustible liquid. Not a significant fire hazard at ambient temperatures, but can be ignited if heated. | [6] |

| Water Solubility | Low (inferred) | Not likely to be soluble in water, which is relevant for environmental fate and spill cleanup.[2] |

Section 2: The Cornerstone of Safety: Prudent Laboratory Practices

A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is essential when handling compounds of unknown toxicity.

Hierarchy of Controls

-

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed within a certified chemical fume hood.[7]

-

Emergency Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[3]

-

-

Administrative Controls: Safe Work Practices

-

Personal Protective Equipment (PPE): The Final Barrier

-

Eye Protection: Chemical safety goggles are mandatory. A face shield worn over goggles is required when there is a risk of splashing.[7]

-

Hand Protection: Nitrile gloves are recommended for incidental contact. For extended handling or immersion, heavy-duty, chemical-resistant gloves are necessary. Always inspect gloves for integrity before use and follow proper removal techniques.[1][7]

-

Body Protection: A flame-retardant laboratory coat must be worn and kept buttoned. For larger-scale operations, a chemical-resistant apron is also required.[7]

-

Section 3: Standard Operating Protocols

Risk Assessment and Control Workflow

Before any new procedure, a formal risk assessment is required. This workflow ensures a systematic evaluation of hazards and implementation of appropriate controls.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

computational studies on the electronic structure of fluorene derivatives

An In-Depth Technical Guide: Computational Strategies for Elucidating the Electronic Structure of Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene, a polycyclic aromatic hydrocarbon, forms the backbone of a class of organic compounds renowned for their exceptional thermal stability, high photoluminescence quantum yields, and robust charge transport characteristics.[1][2] These attributes have positioned fluorene derivatives as pivotal materials in the landscape of organic electronics, with significant applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][3] More recently, their versatile scaffold has been explored in medicinal chemistry for developing novel therapeutic agents.[4][5] The remarkable tunability of their electronic and photophysical properties stems from the ease of functionalization at the C-2, C-7, and C-9 positions.[6][7] This guide provides a comprehensive technical overview of the computational methodologies employed to investigate and predict the electronic structure of these derivatives, offering a powerful synergy with experimental synthesis and characterization. We will delve into the theoretical underpinnings of prevalent computational methods, present a validated workflow for their application, and explore the causal relationships between molecular structure and electronic properties that govern device performance and biological activity.

The Rationale for Computational Investigation

The promise of fluorene derivatives lies in the ability to precisely tune their properties by modifying their chemical structure.[8] Attaching electron-donating or electron-withdrawing groups, extending the π-conjugation, or altering the substitution pattern can dramatically change the molecule's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap.[7] These parameters directly dictate the material's color of emission, charge injection and transport capabilities, and light absorption profile.

Computational chemistry, particularly methods rooted in quantum mechanics, offers an invaluable toolkit for this molecular engineering endeavor. It allows for:

-

A Priori Prediction: Forecasting the electronic and optical properties of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward the most promising candidates.

-

Mechanistic Insight: Providing a deep understanding of the electronic transitions and intramolecular charge transfer (ICT) phenomena that give rise to the observed properties.[9]

-

High-Throughput Screening: Efficiently evaluating libraries of potential structures to identify lead candidates for specific applications, significantly accelerating the research and development cycle.

Core Theoretical Methodologies: DFT and TD-DFT